molecular formula C6H5Cl2NO2S B3056142 Ethyl 3,4-dichloroisothiazole-5-carboxylate CAS No. 69376-25-6

Ethyl 3,4-dichloroisothiazole-5-carboxylate

Cat. No.: B3056142
CAS No.: 69376-25-6
M. Wt: 226.08 g/mol
InChI Key: BBWKDHNCTICBQA-UHFFFAOYSA-N
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Description

Ethyl 3,4-dichloroisothiazole-5-carboxylate is a chemical compound belonging to the family of isothiazolesThis compound has been studied extensively in the fields of chemistry, biochemistry, and pharmacology for its potential use as an antibacterial and antifungal agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4-dichloroisothiazole-5-carboxylate typically involves the reaction of 3,4-dichloroisothiazole with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dichloroisothiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3,4-dichloroisothiazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics and antifungal agents.

    Industry: Used in the development of new herbicides and insecticides.

Mechanism of Action

The exact mechanism of action of Ethyl 3,4-dichloroisothiazole-5-carboxylate is not fully understood. it is believed to work by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria and fungi. The compound has been shown to disrupt cell membranes and interfere with metabolic processes, leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloroisothiazole-5-carboxylic acid
  • Ethyl 3,4-dichloroisothiazole-5-carboxylate
  • 3,4-Dichloroisothiazole-5-carboxamide

Uniqueness

This compound is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)4-3(7)5(8)9-12-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWKDHNCTICBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NS1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512382
Record name Ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69376-25-6
Record name Ethyl 3,4-dichloro-1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dichloro-5-isothiazolecarboxylic acid (55 g; 0.278 mol) was dissolved in 500 ml of ethanol. The solution was saturated with hydrochloric acid and then refluxed for 3 hrs. The ethanol was distilled on a rotary evaporator leaving a residue which was then charged into 200 ml of water and neutralized with NaHCO3. The water layer was extracted with 2x200 ml of Ch2CL2. The extracts were combined, dried over MgSO4, filtered and the solvent distilled. The remaining liquid was distilled to yield 52.3 g (83%) of ethyl 3,4-dichloroisothiazol-5-carboxylate by 92° (3.0 mm).
Quantity
55 g
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500 mL
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0 (± 1) mol
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Quantity
200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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